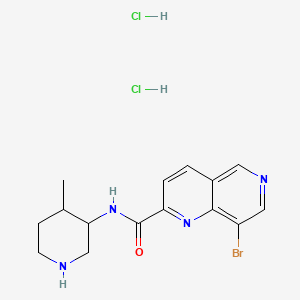
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound is distinguished by the presence of two chlorine atoms at positions 3 and 6 on the pyridazine ring, a cyclopropane ring, and an aldehyde group.
准备方法
The synthesis of 1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde typically involves multiple steps:
Starting Material: The synthesis often begins with commercially available 3,6-dichloropyridazine.
Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride and dimethylformamide.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the pyridazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
科学研究应用
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
1-(3,6-Dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(3,6-Dichloropyridazin-4-yl)ethanone: This compound has a similar pyridazine ring with chlorine substitutions but differs in the presence of an ethanone group instead of a cyclopropane ring and aldehyde group.
3,6-Dichloropyridazine: This compound lacks the cyclopropane ring and aldehyde group, making it simpler in structure.
属性
分子式 |
C8H6Cl2N2O |
|---|---|
分子量 |
217.05 g/mol |
IUPAC 名称 |
1-(3,6-dichloropyridazin-4-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H6Cl2N2O/c9-6-3-5(7(10)12-11-6)8(4-13)1-2-8/h3-4H,1-2H2 |
InChI 键 |
BKVXSSVXXOTSQI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C=O)C2=CC(=NN=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


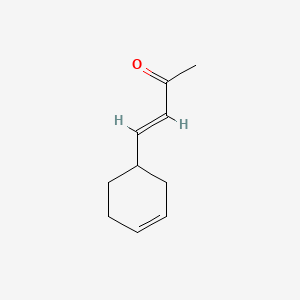
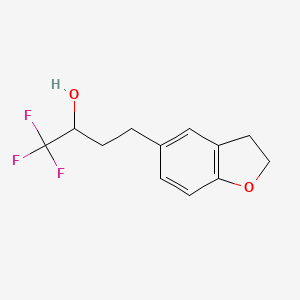
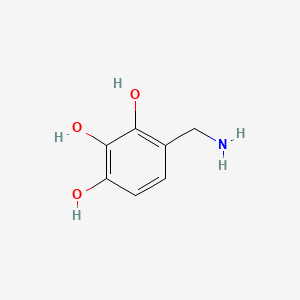
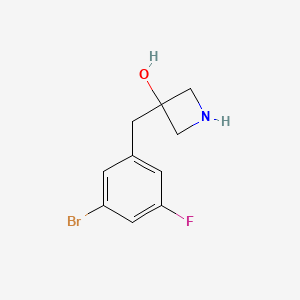
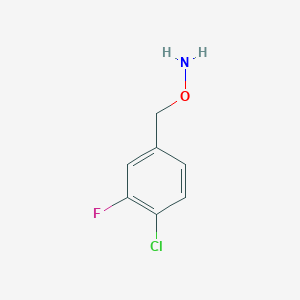


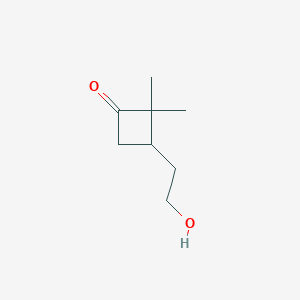
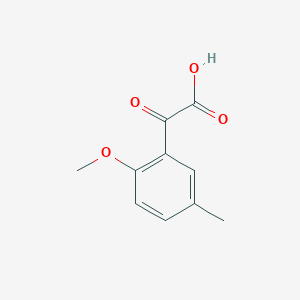
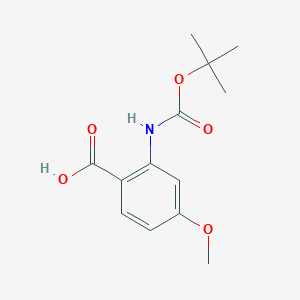
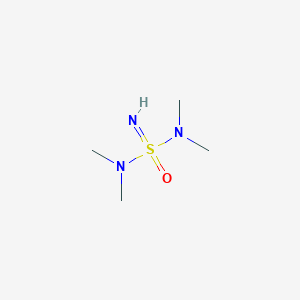
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)
